2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an acetamide moiety further contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with phenylacetic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the benzazepine ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups in place of methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate
- 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and its benzazepine core structure
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-10-14-8-9-22(20(24)12-15(14)11-18(17)26-2)13-19(23)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
JWQFFFICQTYNKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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